molecular formula C9H10ClNO3 B3378550 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride CAS No. 1431947-96-4

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride

Cat. No.: B3378550
CAS No.: 1431947-96-4
M. Wt: 215.63
InChI Key: XZRMYKRGFIEWNS-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride typically involves a multi-step process. One common method includes the condensation of salicylamide with aldehydes or ketones, followed by cyclization to form the benzoxazine ring . The reaction conditions often require the use of a Lewis acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, increasing efficiency and yield . The use of mechanochemical techniques also reduces the need for solvents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and reduced forms of the original compound. These products can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric enhancer, modulating the activity of certain receptors and enzymes. For example, it has been shown to enhance the activity of the A1 adenosine receptor, which plays a role in various physiological processes . The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8;/h1-4,8,10H,5H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRMYKRGFIEWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride
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3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride
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3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride
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3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride
Reactant of Route 6
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride

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